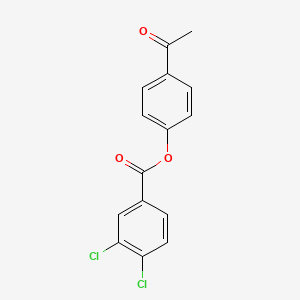

![molecular formula C17H12ClN3 B5615220 6-allyl-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5615220.png)

6-allyl-9-chloro-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives typically involves palladium-catalyzed C-N and C-C coupling reactions. These methods have been effectively utilized to introduce various aromatic units such as phenyl, naphthyl, and pyrene into the 6H-indolo[2,3-b]quinoxaline core, providing a pathway for further modifications to synthesize 6-allyl-9-chloro derivatives (Thomas & Tyagi, 2010). Additionally, the one-pot construction of N-substituted indolo[2,3-b]quinoxalines through ruthenium-catalyzed ortho C-H functionalization showcases the versatility of the core structure for further derivatization (Laru et al., 2021).

Molecular Structure Analysis

The molecular structure of 6H-indolo[2,3-b]quinoxaline derivatives is characterized by the presence of a planar fused heterocyclic system, which is crucial for its chemical behavior and interactions. This structure supports a wide variety of pharmacological activities due to its ability to intercalate with DNA, relying on the type and orientation of substituents attached to the core nucleus (Moorthy et al., 2013).

Chemical Reactions and Properties

6H-Indolo[2,3-b]quinoxalines undergo various chemical reactions, including condensation with isatin and nitroisatin, alkylation to produce quaternary salts, and cyclization to yield different derivatives. These reactions highlight the compound's reactivity towards both nucleophilic and electrophilic agents, allowing for the synthesis of a wide array of derivatives with potentially diverse biological activities (Shulga & Shulga, 2020).

Physical Properties Analysis

The physical properties of 6H-indolo[2,3-b]quinoxaline derivatives, such as optical absorption and emission spectra, are influenced by the nature of peripheral amines. These compounds exhibit green or yellow emission depending on the amine segment, with enhanced thermal stability attributed to the dipolar 6H-indolo[2,3-b]quinoxaline segment. Theoretical simulations using TDDFT help rationalize the trends observed in the optical spectra of these compounds (Thomas & Tyagi, 2010).

Chemical Properties Analysis

The chemical behavior of 6H-indolo[2,3-b]quinoxaline derivatives is complex due to their heterocyclic nature, enabling a range of interactions with biological molecules. The DNA intercalation mechanism is a key pharmacological action exerted by these compounds, with thermal stability of the DNA-compound complex being a critical factor for their biological activities. The effectiveness of these interactions depends significantly on the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus (Moorthy et al., 2013).

Mécanisme D'action

Orientations Futures

Given the biological activity of 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It would also be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, incorporated into a single molecule .

Propriétés

IUPAC Name |

9-chloro-6-prop-2-enylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h2-8,10H,1,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCYXCYHYCZADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5615138.png)

![N-(3-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5615144.png)

![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]pyrrolidine](/img/structure/B5615178.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclohexylacetamide](/img/structure/B5615188.png)

![ethyl 2-[(anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5615190.png)

![1-{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5615206.png)

![4-ethyl-6-[3-(2-fluorophenoxy)azetidin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5615211.png)

![1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5615225.png)

![(4aR*,8aR*)-2-acetyl-7-{[2-(butylthio)pyrimidin-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5615229.png)

![6-fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol](/img/structure/B5615230.png)

![2-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5615233.png)